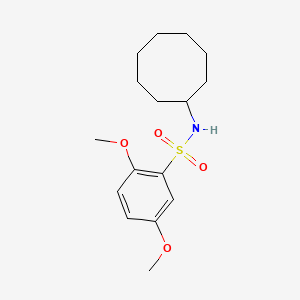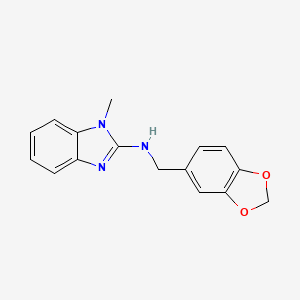
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as MMDA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a derivative of the more well-known drug, Mescaline. MMDA-2 has been the subject of scientific research due to its potential therapeutic uses.
Mécanisme D'action
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This results in increased serotonin activity in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects
The effects of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine on the body include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and increased perspiration. (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been shown to increase the release of oxytocin, a hormone associated with social bonding and empathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments is its ability to produce consistent and predictable effects on the brain and body. However, due to its psychoactive properties, it can be difficult to control for variables such as mood and mindset. In addition, the use of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments is restricted due to its classification as a Schedule I controlled substance.
Orientations Futures
Future research on (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine should focus on its potential therapeutic uses, particularly in the treatment of depression, anxiety, and PTSD. It should also explore the mechanisms by which (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine enhances creativity and empathy. Additionally, research should be conducted on the long-term effects of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine use and its potential for addiction. Finally, more research is needed to better understand the risks and benefits of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine use in a clinical setting.
Conclusion
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic uses. Its mechanism of action involves targeting serotonin receptors in the brain, leading to altered perception, mood, and cognition. While (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has shown promise in lab experiments, more research is needed to fully understand its potential therapeutic uses and long-term effects.
Méthodes De Synthèse
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine can be synthesized through several methods, including the reduction of MMDA using lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenylacetone with 4-methoxyphenyl-2-nitropropene followed by hydrogenation.
Applications De Recherche Scientifique
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied for its potential therapeutic uses, including its ability to treat depression, anxiety, and PTSD. It has also been studied for its potential use as an anti-inflammatory and neuroprotective agent. In addition, (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied for its potential to enhance creativity and increase empathy.
Propriétés
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-5-7-17(20-3)8-6-15/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAZGAASWROBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)


